molecular formula C18H22N2 B1311932 (S)-1,3-dibenzylpiperazine CAS No. 204327-96-8

(S)-1,3-dibenzylpiperazine

Cat. No. B1311932
M. Wt: 266.4 g/mol
InChI Key: AJNDRRBUHVZNKU-SFHVURJKSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the conditions required for the reaction (such as temperature and pressure), and the yield of the product .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions required for the reaction. The mechanism of the reaction may also be studied .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anticancer Activity

1,4-Dibenzylpiperazine derivatives have shown promising in vitro cytostatic activity against various human cancer cells. A study isolated compounds from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative, which displayed significant growth inhibitory activity, especially Compound 2, exhibiting cytostatic effects without inducing apoptosis in certain cancer cell lines (Eamvijarn et al., 2012). Additionally, sulfurated diketopiperazines, including derivatives of dibenzylpiperazine, isolated from Trichoderma virens, showed inhibitory activity against marine-derived organisms (Shi et al., 2018).

Antiproliferative Effects

Piperazine derivatives, including (S)-1,3-dibenzylpiperazine-2,5-dione, were tested for their antiproliferative effects and erythroid differentiation potential against K-562 human chronic myelogenous leukemia. Some derivatives exhibited significant inhibition of cell proliferation, indicating potential therapeutic applications (Saab et al., 2013).

Enzyme Inhibition

Sulfonamides incorporating piperazine bioisosteres, including (R) 4-(3,4-dibenzylpiperazine-1-carbonyl)benzenesulfonamide, were designed and tested as inhibitors for human Carbonic Anhydrase isoforms. The study aimed to derive structure-activity relationships for designing isoform-selective compounds, indicating the role of these compounds in therapeutic interventions (Chiaramonte et al., 2019).

Molecular Synthesis and Oxidation Studies

The oxidation behavior of N-benzylated tertiary amines, including 1,4-dibenzylpiperazine, was studied in the context of RuO4-mediated oxidation. The research provides insights into the reaction outcomes and proposes mechanisms involving the formation of iminium cations and cyclic enamines, highlighting the compound's role in chemical synthesis and the study of oxidation mechanisms (Petride et al., 2006).

Application in Nonlinear-Optical Activity

Mixed-ligand dithiolene complexes based on 1,4-dibenzylpiperazine derivatives have been synthesized, showing redox-active properties and significant molecular second-order nonlinear-optical activity. These findings suggest applications in materials science, especially in developing advanced optical materials (Espa et al., 2011).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

properties

IUPAC Name

(3S)-1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDRRBUHVZNKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445472
Record name (S)-1,3-dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,3-dibenzylpiperazine

CAS RN

204327-96-8
Record name (S)-1,3-dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. suspension of dione 6 (1.38 g, 4.7 mmol) in dry THF (120 mL) was added LiAlH4 (0.713 g, 18.8 mmol) in two portions. The mixture was maintained on ice for 15 min, then the reaction was heated at reflux for 2.5 h. The solution was cooled and stirred for an additional 19 h then the excess LiAlH4 was quenched by the careful, sequential addition of 0.7 mL water, 1.3 mL 4 M NaOH and 0.7 mL water. The solids that formed will filtered (Celite) and the filtrate concentrated to provide 7 as a pale colored solid (1.29 g, 103%, with THF) that slowly formed from an oil. 1H NMR (400 MHz, CDCl3): δ 1.93 (m, triplet shape, 1H), 2.11 (td, J=2.9, 11.0 Hz, 1H, overlapped with bs, NH, 1H), 2.58 (dd, 8.8, 13.2 Hz, 1H), 2.70-2.77 (m, 2H), 2.79-2.87 (m, 2H), 2.92 (dt, J=2.3, 11.7 Hz, 1H), 3.02 (m, 1H), 3.51 (dd, AB pattern, J=12.8 Hz, 2H), 7.18-7.33 (m, 10H); 13C NMR (100 MHz, CDCl3): δ 40.7, 45.6, 53.3, 56.2, 59.6, 63.3, 126.3, 127.0, 128.1, 128.4, 129.2, 137.9, 138.5. HRMS Calcd. for [C18H22N2+H+]: 267.1861. Found 267.1869.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.713 g
Type
reactant
Reaction Step Two
Name
Yield
103%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Saab, M Dobmeier, B Koenig, E Fabri… - Anticancer …, 2013 - ar.iiarjournals.org
Five piperazine derivatives (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (A), (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B), (S)-1-benzyl-3 methylpiperazine-2,5-…
Number of citations: 7 ar.iiarjournals.org
SY Han, YD Gong - Synthetic Communications, 2019 - Taylor & Francis
Chiral 2,5-diketopiperazine (2,5-DKP) derivatives have a broad range of biological activities in the medicinal field. The synthetic protocols of 1,3-disubstituted 2,5-DKPs via base-…
Number of citations: 1 www.tandfonline.com
D Adams - scholarlypublications …
36| Chapter 3 be studied with isoform-selective inhibitors. 1, 5, 6 Since there is no structural data of these enzymes available, the search for such selective inhibitors is challenging. The …
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
Enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-methyl octahydropyrrolo[1,2-a]pyrazine-7-ol, (3S,7R,8aS)-3-isopropyloctahydropyrrolo[…
Number of citations: 8 www.sciencedirect.com
L Anderson - 2009 - digitalcommons.usf.edu
The most common secondary structure of proteins is the alpha-helix. The alpha-helix can be involved in various protein-protein interactions (PPIs) through the recognition of three or …
Number of citations: 5 digitalcommons.usf.edu

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